2,6-Dichloro-3-ethoxypyridine

Descripción

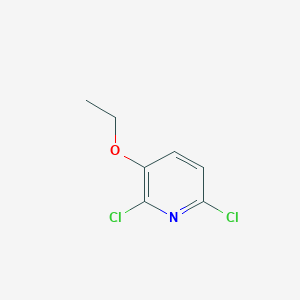

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGULPAIELXHVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 3 Ethoxypyridine

Conventional Synthetic Routes

Conventional synthetic strategies for obtaining 2,6-Dichloro-3-ethoxypyridine and its precursors rely on well-established organic reactions. These include direct substitution of a chlorine atom with an ethoxy group, or a multi-step process involving nitration followed by further modifications.

Reaction of 2,6-Dichloropyridine (B45657) with Sodium Ethoxide in Ethanol (B145695)

The direct conversion of 2,6-Dichloropyridine to this compound can be theoretically achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide in ethanol. In this proposed reaction, the ethoxide ion (CH₃CH₂O⁻) acts as the nucleophile, attacking the pyridine (B92270) ring and displacing one of the chlorine atoms. However, the regioselectivity of this reaction is a critical aspect to consider, as the ethoxide could potentially attack the C-3, C-4, or C-5 positions, with substitution at the halogenated C-2 or C-6 positions being more likely due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

The reactivity of halopyridines in nucleophilic substitution reactions is well-documented. For instance, the reaction of 2-chloro and 2-fluoropyridines with sodium ethoxide has been studied to assess the relative rates of halide displacement. researchgate.net Generally, the reaction of a dihalopyridine with an alkoxide would proceed by the addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. The reaction of 4-chloropyridine (B1293800) with sodium ethoxide is a known example of a nucleophilic substitution reaction on a pyridine ring. brainly.inpearson.com In the case of 2,6-dichloropyridine, the substitution would likely occur at one of the chlorine-bearing carbons. The presence of two electron-withdrawing chlorine atoms and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack.

Preparation from 2,6-Dichloro-3-nitropyridine (B41883) Precursors

An alternative and more extensively documented route to compounds related to this compound involves the use of 2,6-Dichloro-3-nitropyridine as a key intermediate. This multi-step approach allows for more controlled functionalization of the pyridine ring.

The initial step in this synthetic sequence is the nitration of 2,6-Dichloropyridine. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring, typically at the 3-position. The reaction is generally carried out using a mixture of concentrated sulfuric acid and nitric acid. google.com The conditions for this reaction can be optimized to improve yield and minimize the formation of byproducts. google.com An improved process for producing 2,6-dichloro-3-nitropyridine involves reacting 2,6-dichloropyridine with nitric acid in the presence of oleum, which allows for lower molar ratios of nitric acid to be used. google.com Another method utilizes sulfuric acid as a solvent and a catalyst such as sulfamic acid to achieve high yields. google.com

Table 1: Selected Conditions for the Nitration of 2,6-Dichloropyridine

| Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HNO₃ / H₂SO₄ | - | Not specified | Not specified | 64.5 | google.com |

| 30% HNO₃ | Oleum | 88-144 | 2 | ~70 | google.com |

| 30% HNO₃ | H₂SO₄ / Sulfamic acid (1 mol%) | 110-120 | 30 | 82.0 | google.com |

| 65% HNO₃ | H₂SO₄ / Sulfamic acid (30 mol%) | 20 | 40 | 86.0 | google.com |

| 90% HNO₃ | H₂SO₄ / Sulfamic acid (10 mol%) | 50-60 | 10 | Not specified | google.com |

Following the successful nitration, the resulting 2,6-Dichloro-3-nitropyridine can undergo nucleophilic substitution. One common reaction is ammonolysis, where one of the chlorine atoms is displaced by an amino group. This reaction is typically performed using a solution of aqueous ammonia (B1221849) in a solvent like methanol (B129727) at a slightly elevated temperature. google.com The ammonolysis of 2,6-dichloro-3-nitropyridine yields 2-amino-6-chloro-3-nitropyridine. google.com

Table 2: Conditions for the Ammonolysis of 2,6-Dichloro-3-nitropyridine

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 25.0% Aqueous Ammonia | Methanol | 35-40 | 2.0 | 2-Amino-6-chloro-3-nitropyridine | 56.45 | google.com |

Nucleophilic Substitution Reactions on Dihalogenated Pyridines

The introduction of an ethoxy group onto a dichloropyridine ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the ring nitrogen (C2, C4, and C6).

The reaction of halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, can be significantly accelerated using microwave irradiation. tandfonline.com For instance, the mono-substitution of 2,6-dibromopyridine (B144722) with sodium methanethiolate (B1210775) in ethanol is efficiently achieved under microwave heating. tandfonline.com

The regioselectivity of nucleophilic aromatic substitution on substituted 2,6-dichloropyridines is a subject of considerable research interest. The position of the incoming nucleophile is influenced by both electronic and steric factors.

In 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position plays a crucial role in directing the incoming nucleophile. For example, in the amination of 2,6-dichloro-3-nitropyridine, the substitution is favored at the 2-position. This is attributed to the strong electron-withdrawing inductive effect of the nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. Although the nitro group also activates the para position (C-6) through resonance, the inductive effect appears to be the dominant factor in this case, leading to kinetically controlled regioselectivity.

Studies on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) have shown that the regioselectivity can be influenced by the steric properties of the 3-substituent. Bulky substituents tend to direct the nucleophile to the less sterically hindered 6-position. Furthermore, the solvent can have a significant impact on the regioselectivity. For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a high preference for the 2-isomer in a non-polar solvent like dichloromethane, while the selectivity can be switched to favor the 6-isomer in a hydrogen-bond acceptor solvent like DMSO.

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The molecule features a combination of electron-donating and electron-withdrawing groups which dictate its chemical behavior.

Electron-Donating Group (EDG) : The ethoxy group (-OCH₂CH₃) at the 3-position is an electron-donating group. While it is inductively electron-withdrawing due to the oxygen atom's electronegativity, its dominant effect is electron donation through resonance (+M), where the oxygen's lone pairs can delocalize into the pyridine ring. EDGs increase the electron density in a molecule, making it a stronger nucleophile. studypug.comyoutube.com

The interplay of these groups results in a complex reactivity profile. The strong withdrawing effects of the two chlorine atoms and the ring nitrogen make the pyridine core highly electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but strongly activates the carbon atoms bearing the chlorine atoms (C2 and C6) for nucleophilic aromatic substitution (SNAr). The ethoxy group, by donating electron density, can modulate the reactivity at these positions. The position ortho to the ethoxy group (C2) is electronically distinct from the position meta to it (C6), which can lead to regioselectivity in substitution reactions. For instance, in the analogous compound 2,6-dichloro-3-nitropyridine, nucleophilic attack is kinetically favored at the C2 position, which is ortho to the strongly inductively withdrawing nitro group. stackexchange.com This highlights how the electronic nature of the C3 substituent can direct reactivity at the C2 and C6 positions.

Advanced and Modern Synthetic Approaches

Modern synthetic chemistry relies heavily on transition-metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For a substrate like this compound, these methods offer powerful tools for functionalization.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the synthesis of complex organic molecules from aryl halides. mdpi-res.combeilstein-journals.orgnih.gov These reactions provide a platform for introducing a wide variety of substituents onto the pyridine core of this compound by targeting its reactive C-Cl bonds.

Palladium complexes, in both low and high oxidation states, can catalyze a multitude of transformations. researchgate.net For aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the choice of palladium catalyst and, crucially, the supporting ligand is critical for achieving high efficiency. rsc.org

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov It is a premier method for forming C(sp²)–C(sp²) bonds and is widely used in pharmaceutical and materials science. rsc.org This reaction can be applied to this compound to substitute one or both chlorine atoms with various aryl, heteroaryl, or vinyl groups.

While specific studies on this compound are not prevalent, research on the closely related substrate 2,6-dichloropyridine provides a clear precedent for the feasibility and conditions of such transformations. Studies show that both chlorine atoms can be substituted, and selective mono-alkylation or arylation can be achieved. nih.gov The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine Data from studies on the analogous compound 2,6-dichloropyridine to illustrate potential reaction conditions.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heptyl boronic pinacol (B44631) ester (2.3 equiv.) | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | nih.gov |

| p-Methoxyphenylboronic acid (2.2 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 94 | researchgate.net |

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.org This reaction would allow for the introduction of alkyne moieties at the 2- and/or 6-positions of this compound, creating valuable intermediates for further synthesis.

The Sonogashira reaction is broadly applicable to a range of substrates, including nitrogen-containing heterocycles. scirp.org The efficiency of the coupling with aryl chlorides can be dependent on the catalyst system and reaction conditions.

Table 2: General Conditions for Sonogashira Coupling of Heteroaryl Chlorides

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | scirp.org |

| PdCl₂(PPh₃)₂ | - | CuI | i-Pr₂NH | Toluene | 80 | wikipedia.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | K₂CO₃ | Dioxane | 100 | libretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is of immense importance as the resulting aryl amines are prevalent in pharmaceuticals and other functional materials. rug.nl For this compound, this methodology would enable the synthesis of various 2-amino and 6-amino derivatives by reacting it with primary or secondary amines.

The success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides, often hinges on the use of specialized, sterically hindered phosphine ligands that facilitate the key steps of the catalytic cycle. nih.gov

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOᵗBu | Toluene | nih.gov |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | wikipedia.org |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOᵗBu | Toluene | nih.gov |

Transition-Metal Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool in organic synthesis due to the lower cost and earth-abundance of nickel compared to precious metals like palladium. Nickel catalysts are particularly effective in cross-coupling reactions involving aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.govdicp.ac.cn

While a direct nickel-catalyzed synthesis of this compound from 2,6-dichloropyridine and an ethoxide source is not extensively documented, the reactivity of dichloropyridines in nickel-catalyzed cross-coupling reactions is well-established. For instance, nickel phosphine catalysts have been studied in detail for the Suzuki-Miyaura coupling of dichloropyridines. nih.gov These studies have shown that the choice of ligand is crucial in controlling the selectivity and efficiency of the reaction. Ligands such as PPh₂Me and PPh₃ have been found to promote high selectivity for monoarylation over diarylation. nih.gov

Furthermore, nickel-catalyzed C-O cross-coupling reactions for aryl etherification have been developed. princeton.edu These reactions often employ a nickel precursor, a suitable ligand, and a base to facilitate the coupling of an aryl halide with an alcohol or alkoxide. A plausible approach for synthesizing this compound could involve the nickel-catalyzed coupling of a suitably activated 2,6-dichloropyridine derivative with sodium ethoxide. The challenge in such a reaction would be to control the regioselectivity to favor substitution at the 3-position and to prevent further reaction at the second chlorine atom.

A general representation of a potential nickel-catalyzed etherification is shown below:

The following table summarizes representative conditions for nickel-catalyzed cross-coupling reactions of chloropyridines, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Product | Yield | Reference |

| Ni(cod)₂ / PPh₂Me | 1,3-dichlorobenzene, (2-fluorophenyl)boronic acid | Monoarylated product | High selectivity | nih.gov |

| NiCl₂(dppp) | 2-chloropyridines, alkyl bromides | 2-alkylated pyridines | Good | nih.gov |

| Ni(OTf)₂ / XantPhos | Nitroarenes, B₂pin₂ | N-heterocycles | Moderate to good | researchgate.net |

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are known for their versatility, particularly in C-H activation and functionalization, as well as in olefin metathesis. mdpi.comnih.gov The direct C-H ethoxylation of 2,6-dichloropyridine at the 3-position using a ruthenium catalyst presents a highly atom-economical synthetic route. Ruthenium-catalyzed C-H functionalization often proceeds via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center and positions the catalyst for selective C-H activation. scispace.com

In the absence of a directing group, achieving regioselectivity can be challenging. However, studies on the ruthenium-catalyzed C-H arylation of N-(2-pyrimidyl)indoles have shown that the electronic properties of the substrate can influence the site of functionalization. diva-portal.org For a substrate like 2,6-dichloropyridine, the electronic effects of the chlorine atoms and the nitrogen atom in the pyridine ring would direct the regioselectivity of a potential C-H ethoxylation reaction.

Another approach could involve the synthesis of the pyridine ring itself using a ruthenium-catalyzed cyclization reaction. For instance, new synthetic routes to substituted 3-hydroxypyridines have been developed using ruthenium-catalyzed ring-closing olefin metathesis (RCM). nih.gov A similar strategy could potentially be adapted to construct the this compound core.

The table below provides examples of ruthenium-catalyzed reactions for the synthesis and functionalization of pyridine derivatives.

| Catalyst System | Reaction Type | Substrates | Product | Key Feature | Reference |

| [RuCl₂(p-cymene)]₂ / Ligand | Ring-Closing Metathesis | Nitrogen-containing dienes | 3-hydroxypyridines | Construction of the pyridine ring | nih.gov |

| Ru(II) complex | C-H Arylation | N-(2-pyrimidyl)indoles, arylboronic acids | C2-arylated indoles | Directed C-H functionalization | diva-portal.org |

| Cationic Ru complex | Hydroarylation | Benzamides, alkynes | Ortho-alkenylated benzamides | Regio- and stereoselective |

Iron-Catalyzed Reactions

Iron catalysis is a rapidly growing field in organic synthesis, driven by the low cost, low toxicity, and high natural abundance of iron. nih.gov Iron catalysts have been shown to be effective in a variety of cross-coupling reactions, including those involving aryl chlorides. nih.govmdpi.com

The synthesis of this compound via an iron-catalyzed pathway could be envisioned through a cross-coupling reaction. While iron-catalyzed C-O bond formation is less common than C-C bond formation, there are examples of iron-catalyzed reductive coupling of nitroarenes with alkyl halides to form amines, demonstrating iron's capability to mediate C-N bond formation. nih.gov By analogy, an iron-catalyzed C-O coupling between a dichloropyridine derivative and an ethoxide source could be a plausible, though challenging, transformation.

A more likely approach would be the iron-catalyzed deprotonative alkylation of a suitably substituted pyridine. Research has shown that in the presence of an amide base, iron catalysts can couple alkyl halides with furans, thiophenes, and pyridine derivatives. nih.gov Furthermore, visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes has been reported, showcasing the potential of iron catalysis in novel transformations. rsc.org

Below is a table summarizing relevant iron-catalyzed cross-coupling reactions.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |

| FeCl₃ / Ligand | Deprotonative Alkylation | Pyridine derivatives, alkyl halides | Alkylated pyridines | Good | nih.gov |

| Fe catalyst | Reductive Coupling | Nitroarenes, alkyl halides | (Hetero)aryl amines | Broad scope | nih.gov |

| Fe(OTf)₂ / Ligand | Reductive Amination | Nitroarenes, B₂pin₂ | N-heterocycles | Moderate to good | researchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. benthamscience.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation. For example, a one-pot, three-component reaction to synthesize carbonylpyrazolo[3,4-b]pyridine derivatives in water was efficiently catalyzed by InCl₃ under microwave irradiation. rsc.org

Another example is the solvent-free, microwave-assisted synthesis of substituted pyridines using ammonium (B1175870) acetate (B1210297) as the nitrogen source. benthamdirect.com This method highlights two green chemistry principles: the use of microwave irradiation for energy efficiency and the avoidance of solvents. The Bohlmann-Rahtz pyridine synthesis has also been adapted to a one-step, microwave-assisted protocol, providing rapid access to tri- and tetrasubstituted pyridines with high yields. organic-chemistry.org

Solvent-Free Reactions

Conducting reactions without a solvent, or in a neat fashion, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. Several solvent-free methods for the synthesis of pyridine derivatives have been reported. A convenient and environmentally friendly solvent-free procedure has been developed for the synthesis of polysubstituted pyridine derivatives with the advantages of excellent yields and mild reaction conditions. tandfonline.com

The synthesis of multi-substituted pyridines from ylidenemalononitriles has been achieved through a mild and facile solvent-free methodology at room temperature. rsc.org Additionally, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, which utilizes the C-H functionalization of pyridine N-oxides. rsc.org

Catalytic Approaches for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are more atom-economical and generate less waste than stoichiometric reactions. The development of sustainable catalytic methods for pyridine synthesis is an active area of research. One approach involves the use of renewable feedstocks. For instance, renewable pyridines can be produced directly from glycerol (B35011) and ammonia via a thermo-catalytic conversion process using zeolite catalysts. rsc.orgresearchgate.net

The use of reusable catalysts is another important aspect of sustainable production. Magnetically recoverable catalysts have been employed for the preparation of pyridine derivatives, allowing for easy separation and reuse of the catalyst. rsc.org Furthermore, the use of ionic liquids as both solvents and catalysts in pyridine synthesis offers a sustainable alternative to traditional methods that often use harsh conditions and toxic chemicals. benthamscience.com

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. google.comnih.govbeilstein-journals.org While a direct MCR for the synthesis of this compound has not been specifically reported, the general principles of pyridine synthesis through MCRs suggest a possible, though likely multi-step, approach.

A plausible strategy would involve the initial formation of a substituted pyridine ring via an MCR, followed by subsequent functional group transformations. For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted to produce a dihydropyridine (B1217469) with precursors bearing functionalities that could later be converted to chloro and ethoxy groups. However, achieving the precise 2,6-dichloro-3-ethoxy substitution pattern directly from common starting materials in a one-pot MCR is challenging due to regioselectivity issues.

Given the lack of a direct multicomponent synthesis, a more conventional and predictable route involves the modification of a pre-existing pyridine ring. A key intermediate in the synthesis of many substituted pyridines is 2,6-dichloropyridine, which can be prepared by the chlorination of pyridine. wikipedia.org From this starting material, a functional group can be introduced at the 3-position.

One established method to achieve this is through the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. google.comnih.govgoogle.com This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov The reaction conditions for this nitration are outlined in the table below.

Table 1: Reaction Conditions for the Nitration of 2,6-Dichloropyridine

| Reactants | Reagents | Temperature | Time | Yield |

| 2,6-Dichloropyridine | Conc. H₂SO₄, Fuming HNO₃ | 65 °C | 2 h | 46% nih.gov |

| 2,6-Dichloropyridine | Oleum, HNO₃ | 85-150 °C | - | - google.com |

| 2,6-Dichloropyridine | H₂SO₄, HNO₃, Sulfamic acid (catalyst) | 20-150 °C | 10-40 h | >80% google.com |

Following the successful synthesis of 2,6-dichloro-3-nitropyridine, a subsequent reduction of the nitro group would yield 3-amino-2,6-dichloropyridine (B189475). This transformation is a standard procedure in organic synthesis. The resulting amino group can then be converted to an ethoxy group via a two-step diazotization and alcoholysis sequence. This would involve treating the 3-amino-2,6-dichloropyridine with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then quenched with ethanol to introduce the ethoxy group at the 3-position, yielding the target compound, this compound.

Ultrasonic Synthesis

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. asianpubs.org The application of ultrasound in the synthesis of heterocyclic compounds, including pyridines, has been an area of active research. asianpubs.org While a specific ultrasonic synthesis of this compound is not described in the available literature, the principles of sonochemistry can be applied to the potential synthetic steps outlined previously.

For instance, the nitration of 2,6-dichloropyridine could potentially be accelerated or performed under milder conditions with the assistance of ultrasound. Sonication can enhance mass transfer and create localized hot spots, which may facilitate the electrophilic aromatic substitution.

Similarly, the subsequent reduction of the nitro group and the diazotization-ethoxylation sequence could also benefit from ultrasonic activation. It has been reported that various organic transformations, including reductions and substitutions, can be promoted by ultrasound.

A hypothetical ultrasonic-assisted approach could involve the following steps:

Sonochemical Nitration: Subjecting a mixture of 2,6-dichloropyridine and the nitrating agents to ultrasonic irradiation could potentially shorten the reaction time and improve the yield of 2,6-dichloro-3-nitropyridine.

Ultrasonic Reduction: The reduction of the nitro group to an amine could be carried out using a suitable reducing agent under sonication to potentially expedite the process.

Sonochemical Diazotization and Ethoxylation: The final steps of converting the amino group to an ethoxy group could also be performed under ultrasonic conditions, which might enhance the efficiency of the diazotization and subsequent reaction with ethanol.

While these proposed ultrasonic applications are based on the general principles of sonochemistry and its documented effects on similar organic reactions, specific experimental validation for the synthesis of this compound is required. The potential benefits of using ultrasound, such as reduced energy consumption and potentially improved safety profiles, make it an attractive area for future research in the synthesis of this and other substituted pyridines.

Reaction Mechanisms and Selectivity in 2,6 Dichloro 3 Ethoxypyridine Transformations

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,6-dichloro-3-ethoxypyridine. This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination process. chemistrysteps.comtotal-synthesis.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. pressbooks.pub In the pyridine (B92270) ring, the nitrogen atom acts as an electron-withdrawing group, making the ring electron-deficient and thus more susceptible to reaction with nucleophiles. youtube.com

The reaction begins with the nucleophile attacking an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom). total-synthesis.com This initial addition is typically the rate-determining step. total-synthesis.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate. chemistrysteps.compressbooks.pub In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Meisenheimer Complex Formation

The key intermediate formed during the SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.compressbooks.pub This complex is formed when the nucleophile adds to the aryl halide, creating a species where the negative charge is delocalized over the aromatic ring. pressbooks.pub The stability of the Meisenheimer complex is a critical factor in the feasibility of the SNAr reaction. Electron-withdrawing groups, such as the nitrogen atom in the pyridine ring and the chloro substituents, help to stabilize this negatively charged intermediate. total-synthesis.comnih.gov

For this compound, a nucleophile can attack either the C-2 or C-6 position, leading to the formation of a corresponding Meisenheimer complex. The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atom, which provides significant stabilization. The complex is an isolable and stable entity in some cases, providing evidence for the stepwise nature of the SNAr mechanism. nih.gov

Frontier Molecular Orbital (FMO) Analysis in Site Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the regioselectivity of chemical reactions. youtube.comwikipedia.org Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. youtube.com In the case of SNAr reactions with this compound, the pyridine derivative acts as the electrophile. Therefore, the characteristics of its LUMO are paramount in determining which of the two chloro-substituted positions (C-2 or C-6) is more susceptible to nucleophilic attack. youtube.com

LUMO Orbital Coefficients and Symmetry

The site of nucleophilic attack is predicted to occur at the atom with the largest coefficient in the LUMO. youtube.com For substituted dichloropyridines, computational studies reveal the distribution of the LUMO across the molecule. The LUMO is the lowest energy vacant orbital that can accept electrons from an incoming nucleophile. youtube.com The magnitude of the LUMO orbital coefficient at a particular carbon atom indicates the electrophilicity of that site.

In a related compound, 2,6-dichloro-3-nitropyridine (B41883), theoretical calculations have been used to determine electronic properties, including HOMO and LUMO energies. researchgate.net For this compound, the LUMO is expected to have significant coefficients on the carbon atoms bonded to the chlorine atoms (C-2 and C-6). The relative magnitudes of these coefficients will determine the selectivity of the nucleophilic attack. The symmetry of the orbitals and the electron-withdrawing nature of the nitrogen atom and chlorine substituents play a crucial role in shaping the LUMO and concentrating it at the electrophilic centers.

| Parameter | Description | Relevance to this compound |

| LUMO | Lowest Unoccupied Molecular Orbital. The orbital through which the molecule accepts electron density, determining its electrophilicity. youtube.com | Governs the site of attack by a nucleophile. |

| Orbital Coefficient | A number indicating the contribution of an atomic orbital to a molecular orbital. | The atom with the largest LUMO coefficient is the most likely site for nucleophilic attack. youtube.com |

| Orbital Symmetry | The symmetry properties of the molecular orbitals. | Influences the feasibility and pathway of the interaction between the nucleophile's HOMO and the electrophile's LUMO. |

Influence of Substituent Position on Reaction Pathways

The substituents on the pyridine ring profoundly influence the regioselectivity of nucleophilic aromatic substitution. The ethoxy group at the 3-position, while electron-donating through resonance, can exert an inductive electron-withdrawing effect. The interplay of these electronic effects, along with the powerful inductive and resonance effects of the nitrogen atom and the chlorine atoms, modulates the electrophilicity of the C-2 and C-6 positions.

Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the nucleophile to either the C-2 or C-6 position. researchgate.net For instance, a strongly electron-withdrawing group like a nitro group at the 3-position makes the adjacent C-2 position more electron-deficient and thus more prone to nucleophilic attack due to a combination of inductive and resonance effects. stackexchange.com The ethoxy group's electronic contribution must be considered to predict the favored reaction pathway for this compound. The precise outcome often depends on a subtle balance of these electronic influences, which determines the relative magnitudes of the LUMO coefficients at C-2 and C-6.

Mechanisms of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a substrate in these processes. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex. csbsju.edu

Oxidative Addition to Palladium(0)

Oxidative addition is the crucial first step in many cross-coupling catalytic cycles, where the palladium center inserts into the carbon-chlorine bond. csbsju.edu This step involves the oxidation of the palladium catalyst from Pd(0) to Pd(II). csbsju.edu For dihaloheteroarenes like this compound, the site of oxidative addition (either the C2-Cl or C6-Cl bond) is a key determinant of the final product structure.

The mechanism of oxidative addition can vary. Traditionally, it is viewed as a concerted, three-centered transition state process. chemrxiv.org However, a more polar, SNAr-like nucleophilic displacement mechanism is also possible. chemrxiv.org The operative mechanism and resulting site selectivity can be influenced by the nature of the palladium catalyst, specifically the ligands attached to it. nih.gov

Recent research has shown that different palladium(0) species, such as 12-electron PdL and 14-electron PdL₂, can have different HOMO symmetries. nih.gov A 14-electron PdL₂ species has HOMO π-symmetry and favors a nucleophilic displacement mechanism, which typically occurs at the C-X bond adjacent to the nitrogen (C-2 in this case) because it is the weaker bond. nih.gov Conversely, a 12-electron PdL species possesses HOMO σ-symmetry and prefers a concerted three-centered transition state. nih.gov This concerted mechanism is more sensitive to the LUMO coefficients of the substrate, which can lead to preferential reaction at the C-X bond distal to the nitrogen (C-6). nih.gov Therefore, by choosing ligands that favor the formation of either the 12- or 14-electron Pd(0) complex, it is possible to control the site of oxidative addition and, consequently, the regioselectivity of the cross-coupling reaction.

| Pd(0) Species | Electron Count | HOMO Symmetry | Preferred Mechanism | Favored Site of Addition |

| PdL₂ | 14 | π-symmetry | Nucleophilic Displacement | C-Cl bond adjacent to Nitrogen (C-2) nih.gov |

| PdL | 12 | σ-symmetry | Concerted Three-Centered | C-Cl bond distal to Nitrogen (C-6) nih.gov |

Role of Ligands in Catalytic Cycles

In transition metal-catalyzed reactions involving this compound, such as cross-coupling reactions, ligands coordinated to the metal center are fundamental in dictating the catalyst's activity and selectivity. Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are among the most effective classes of ligands for these transformations, primarily with palladium and nickel catalysts. Their role extends through every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The properties of the ligand, particularly its steric bulk (often quantified by the Tolman cone angle) and its electron-donating or -withdrawing nature, directly impact the reaction's course. For instance, in Suzuki-Miyaura cross-coupling reactions of dichloropyridines, bulky and electron-rich phosphine ligands can enhance the rates of both oxidative addition of the C-Cl bond to the metal center and the final reductive elimination step that forms the C-C bond and regenerates the active catalyst. beilstein-journals.org

Research on nickel-catalyzed Suzuki-Miyaura couplings of dichloropyridines has shown that selectivity for monoarylation over diarylation is highly sensitive to the phosphine ligand structure. A study revealed that phosphine ligands with Tolman cone angles within a narrow range (136° to 157°), such as triphenylphosphine (B44618) (PPh₃) and diphenylmethylphosphine (PPh₂Me), afford high yields and selectivity for the monoarylated product. nih.gov In contrast, more electron-rich trialkylphosphines tend to favor the diarylated product. nih.gov This control is attributed to the relative rates of competing pathways involving a key Ni⁰-π complex intermediate of the monoarylated product. With smaller, less electron-donating ligands, solvent coordination can outcompete the intramolecular oxidative addition required for the second coupling, thus favoring monoarylation. nih.gov

Similarly, in Sonogashira couplings of di-iodopurines, a related dihalogenated heterocyclic system, the choice of ligand on the palladium catalyst governs regioselectivity. Monodentate ligands like PPh₃ tend to direct the coupling to the C2-position, whereas bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8-position. nsf.govchemsrc.com This demonstrates that the ligand framework can selectively activate one C-X bond over another, a principle that is directly applicable to substrates like this compound.

The table below summarizes the influence of different ligand types on the selectivity of cross-coupling reactions involving dihalopyridines and related heterocycles.

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate Type | Selectivity Outcome | Reference |

| Ni / PPh₂Me or PPh₃ | Suzuki-Miyaura | Dichloropyridines | High selectivity for monoarylation | nih.gov |

| Ni / Trialkylphosphines | Suzuki-Miyaura | Dichloropyridines | Predominantly diarylated products | nih.gov |

| Pd / IPr (NHC Ligand) | Suzuki-Miyaura | 2,4-Dichloropyridines | High regioselectivity for C4 coupling | nih.gov |

| Pd / PPh₃ (Monodentate) | Sonogashira | 2,8-Diiodopurines | C2-selective alkynylation | nsf.govchemsrc.com |

| Pd / Bidentate Phosphines | Sonogashira | 2,8-Diiodopurines | C8-selective alkynylation | nsf.govchemsrc.com |

| Interactive Data Table: Click on headers to sort. |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound presents a significant challenge in controlling which of the two chlorine atoms is replaced. The outcome, or regioselectivity, is determined by a combination of electronic effects, steric hindrance, and the reaction mechanism itself.

Regioselectivity:

In nucleophilic aromatic substitution (SNAr) reactions, the position of attack is governed by the ability of the pyridine ring and its substituents to stabilize the negative charge in the Meisenheimer intermediate. For a 3-substituted 2,6-dichloropyridine (B45657), the electronic nature of the 3-substituent is key. An electron-withdrawing group at the 3-position, such as a nitro group, strongly activates the ortho C2 position for nucleophilic attack through its inductive effect, making the C2-Cl bond more susceptible to substitution than the C6-Cl bond. nih.govmdpi.com Conversely, the steric bulk of the 3-substituent can play a deciding role. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents direct nucleophilic attack towards the less hindered C6 position. The ethoxy group in this compound is moderately activating and imposes some steric demand, suggesting a complex interplay of these factors in SNAr reactions.

Alternative mechanisms can lead to different regiochemical outcomes. For instance, the functionalization of the closely related 3-chloro-2-ethoxypyridine (B70323) has been achieved via a 3,4-pyridyne intermediate. In this pathway, regioselective lithiation followed by treatment with a Grignard reagent generates the pyridyne. The subsequent addition of the organomagnesium species occurs selectively at the C4 position, a result attributed to a coordinating effect of the C2-ethoxy group, which stabilizes the resulting 3-pyridylmagnesium species before it is quenched by an electrophile. This highlights how the ethoxy group can be used to direct functionalization to an adjacent, otherwise unactivated, position.

The regioselectivity of metal-catalyzed cross-coupling reactions is also influenced by the relative reactivity of the C2 and C6 positions. Generally, the C-Cl bond ortho to the nitrogen (C2) is more electron-deficient and thus more reactive towards oxidative addition to a Pd(0) or Ni(0) catalyst. However, steric hindrance from the adjacent 3-ethoxy group can counteract this electronic preference, potentially favoring reaction at the C6 position.

The following table outlines the factors influencing regioselectivity in the derivatization of 2,6-dichloropyridines.

| Reaction Type | Influencing Factor | Preferred Position of Attack | Rationale | Reference |

| SNAr | Strong electron-withdrawing 3-substituent (e.g., -NO₂) | C2 | Inductive effect makes C2 more electron-deficient. | nih.govmdpi.com |

| SNAr | Bulky 3-substituent | C6 | Steric hindrance directs nucleophile away from the 3-substituent. | |

| Pyridyne Formation | Coordinating 2-ethoxy group | C4 (after pyridyne formation) | Coordination of the Grignard reagent directs addition. | |

| Cross-Coupling | Electronic Effects | C2 | C2 is more electron-deficient due to proximity to ring nitrogen. | nih.gov |

| Cross-Coupling | Steric Effects of 3-substituent | C6 | Steric hindrance at C2 disfavors oxidative addition. | |

| Interactive Data Table: Click on headers to sort. |

Stereoselectivity:

While the regioselective functionalization of dichloropyridines is well-documented, specific studies detailing the stereoselective derivatization of this compound are not prominent in the reviewed literature. Achieving stereoselectivity would typically involve reactions where a new chiral center is created and its configuration is controlled, often through the use of a chiral catalyst or auxiliary.

General strategies for asymmetric synthesis on pyridine rings often involve the dearomatization of the heterocycle or asymmetric cross-coupling reactions. nih.gov For example, asymmetric cross-coupling reactions have been developed to construct tertiary stereocenters by coupling secondary sp³-hybridized fragments with aryl halides in the presence of a transition metal catalyst bearing a chiral ligand. nih.gov Such a transformation, if applied to a derivative of this compound, could potentially introduce a stereocenter. However, direct application of these methods to this specific substrate has not been extensively reported. The development of stereoselective transformations remains a prospective area for future research on this compound.

Derivatization Strategies and Synthetic Utility of 2,6 Dichloro 3 Ethoxypyridine

Functional Group Interconversions and Modifications

The chemical reactivity of 2,6-dichloro-3-ethoxypyridine is dominated by the two chlorine atoms at the C2 and C6 positions. These positions are activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen atom. youtube.comyoutube.com Unlike analogues bearing an electron-withdrawing group at the C3 position (e.g., a nitro group), the 3-ethoxy group is electron-donating, which can subtly modulate the reactivity of the C2 and C6 positions. Nevertheless, the inherent susceptibility of halopyridines to nucleophilic displacement remains the primary avenue for functionalization. youtube.com

Common interconversions involve the displacement of one or both chlorine atoms by a variety of nucleophiles. The regioselectivity of a mono-substitution reaction can often be controlled by reaction conditions and the nature of the nucleophile. For instance, studies on similarly substituted 2,6-dichloropyridines show that steric hindrance and electronic effects of the C3 substituent can influence whether the incoming nucleophile adds to the C2 or C6 position. researchgate.net

Key functional group interconversions include:

Amination: Reaction with primary or secondary amines can introduce amino functionalities. This is a common step in the synthesis of pharmaceutical and agrochemical compounds.

Alkoxylation/Aryloxylation: Displacement of a chloride with an alcohol or phenol (B47542) (typically as an alkoxide or phenoxide) can yield new ether derivatives.

Thiolation: Reaction with thiols or their corresponding thiolates provides access to aryl sulfides.

Cross-Coupling Reactions: The chloro-substituents can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, although this is generally more challenging than with corresponding bromo- or iodo-pyridines.

The ethoxy group itself is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a 3-hydroxypyridine (B118123) functionality, opening another dimension for derivatization.

Synthesis of Complex Pyridine (B92270) Architectures

The strategic placement of functional groups on the this compound core makes it an ideal starting point for constructing more elaborate molecular structures.

One of the primary utilities of this compound is its use in the stepwise synthesis of other, more complex poly-functionalized halopyridines. Through careful control of stoichiometry and reaction conditions, a single chlorine atom can be selectively replaced. This generates a mono-substituted intermediate that retains a chlorine atom for subsequent chemical modification. This stepwise approach is fundamental in building unsymmetrical 2,6-disubstituted pyridine derivatives, where two different functional groups are introduced sequentially. For example, reacting this compound with one equivalent of a nucleophile allows for the isolation of a 2-chloro-6-(substituted)-3-ethoxypyridine, which is itself a valuable poly-functionalized intermediate for further synthesis. researchgate.net

The chlorinated pyridine core is a well-established pharmacophore in a number of commercial herbicides. researchgate.net Compounds like 3,6-dichloropicolinic acid are known for their herbicidal activity. researchgate.net The this compound scaffold serves as a key intermediate for creating analogues and new active ingredients. By displacing the chlorine atoms with moieties known to contribute to herbicidal action, novel crop protection agents can be developed. For instance, the synthesis of the herbicide dicamba (B1670444) involves a 3,6-dichloro-2-hydroxybenzoic acid intermediate, highlighting the importance of the dichlorinated ring structure in this class of agrochemicals. researchgate.net

Pyridine derivatives are crucial components in a vast range of pharmaceuticals and agrochemicals. innospk.comresearchgate.net Dichlorinated pyridines are frequently used as starting materials in multi-step syntheses. For example, the related compound 2,6-dichloro-3-nitropyridine (B41883) is a well-documented intermediate. innospk.comresearchgate.netgoogle.com In one documented synthesis, 2,6-dichloro-3-nitropyridine is selectively reacted with aqueous ammonia (B1221849) in methanol (B129727) to displace one chlorine atom, forming 2-amino-6-chloro-3-nitropyridine, a precursor to more complex pharmaceutical targets. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | 25% aq. NH₃, Methanol | 35–40 °C, 2.0 hrs | 2-Amino-6-chloro-3-nitropyridine | 56.45% | 99.3% |

This type of selective substitution demonstrates how the this compound scaffold can be similarly employed to generate a diverse library of intermediates for drug discovery and agrochemical development. The presence of the ethoxy group provides a different electronic and steric profile, allowing for the synthesis of unique molecular entities. A complex pharmaceutical ingredient, 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, showcases the utility of a related dichlorinated ethoxy-phenyl moiety in advanced drug candidates. nih.gov

Fused heterocyclic systems containing a pyridine ring are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.net this compound can serve as a precursor to such systems. The general strategy involves introducing functional groups at adjacent positions (e.g., C2 and C3) that can subsequently undergo an intramolecular cyclization reaction. rsc.org

For example, a nucleophile could be introduced at the C2 position via SNAr. If this nucleophile contains a reactive site, it could then react with the C3-ethoxy group (or a group derived from it, such as a hydroxyl group after ether cleavage) to form a new ring fused to the pyridine core. Such cyclization strategies are powerful methods for creating novel polycyclic scaffolds like furopyridines or other complex heterocyclic structures. rsc.orgbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural confirmation of a synthesized compound.

For 2,6-Dichloro-3-ethoxypyridine , the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the ethoxy group and the pyridine (B92270) ring. The ethoxy group would typically present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling. The two protons on the pyridine ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating ethoxy group.

The ¹³C NMR spectrum would show a unique signal for each of the seven carbon atoms in the molecule, as they are all in chemically distinct environments. The carbons bonded to the electronegative chlorine, nitrogen, and oxygen atoms would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | 7.0 - 8.0 | - |

| Pyridine H-5 | 7.0 - 8.0 | - |

| Ethoxy -CH₂- | 3.5 - 4.5 | 60 - 70 |

| Ethoxy -CH₃ | 1.0 - 1.5 | 10 - 20 |

| Pyridine C-2 | - | 145 - 155 |

| Pyridine C-3 | - | 140 - 150 |

| Pyridine C-4 | - | 120 - 130 |

| Pyridine C-5 | - | 120 - 130 |

Note: These are estimated ranges based on general principles and data for similar structures. Actual experimental values are required for confirmation.

2D NMR Techniques (e.g., HMBC, COSY, HSQC) for Elucidation of Connectivity

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals from 1D NMR and elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons. For this compound, a cross-peak would be expected between the methyl and methylene protons of the ethoxy group, and also between the two adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations between the ethoxy methylene protons and the C-3 carbon of the pyridine ring, confirming the position of the ethoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₇Cl₂NO), HRMS would be able to confirm this formula by matching the experimental exact mass to the calculated theoretical mass. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to assess the purity of a sample of this compound. The mass spectrometer would then provide a mass spectrum of the purified compound, which serves as a molecular fingerprint for identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational bands for:

C-H stretching and bending vibrations from the ethoxy group and the pyridine ring.

C-O stretching from the ether linkage.

C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.

C-Cl stretching vibrations.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 |

Note: These are general frequency ranges and the actual spectrum would show a more complex pattern of bands.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic data for the structurally analogous compound, 2,6-dichloro-3-nitropyridine (B41883), is available and provides valuable comparative insights into the potential solid-state structure. The crystal structure of 2,6-dichloro-3-nitropyridine was determined to be monoclinic with the space group P2₁/c. researchgate.netnih.gov The asymmetric unit of this related compound consists of two crystallographically independent molecules. researchgate.netnih.govresearchgate.net In these molecules, the pyridine ring is essentially planar. researchgate.netnih.govresearchgate.net

The detailed crystallographic data for 2,6-dichloro-3-nitropyridine is presented in the interactive table below. It is crucial to note that this data does not represent this compound but is provided for comparative structural analysis.

Interactive Data Table: Crystallographic Data for 2,6-Dichloro-3-nitropyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| α (°) | 90 |

| β (°) | 122.072 (5) |

| γ (°) | 90 |

| Volume (ų) | 1424.4 (2) |

| Z | 8 |

Note: The data presented in this table is for the compound 2,6-dichloro-3-nitropyridine and is intended for comparative purposes only. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The pyridine ring, with its conjugated π-system, will give rise to intense π → π* transitions. The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can undergo lower energy n → π* transitions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with high accuracy. Studies on similar molecules, such as 2,6-dichloro-4-fluoro phenol (B47542) and various chloropyridines, frequently use the B3LYP functional combined with a basis set like 6-311+G(d,p) to achieve reliable results. karazin.uaresearchgate.net

The first step in most computational analyses is geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the molecule. For 2,6-Dichloro-3-ethoxypyridine, this would involve determining the precise spatial arrangement of its constituent atoms.

Based on studies of analogous compounds like 2,6-dichloro-4-fluoro phenol karazin.uasemanticscholar.org and other dichloropyridines nih.govnih.govnih.gov, the pyridine (B92270) ring is expected to be nearly planar. The optimization would confirm this and provide the exact bond lengths and angles. The geometrical parameters obtained from such a calculation serve as the foundation for all subsequent property predictions, including vibrational frequencies and electronic characteristics. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is a conceptual illustration of the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available.

| Parameter | Atoms Involved | Predicted Value (Å or °) | Description |

|---|---|---|---|

| Bond Length | C-Cl | ~1.74 Å | Length of the Carbon-Chlorine bonds. |

| Bond Length | C-N (ring) | ~1.34 Å | Length of the Carbon-Nitrogen bonds within the pyridine ring. |

| Bond Length | C-O | ~1.36 Å | Length of the Carbon-Oxygen bond of the ethoxy group. |

| Bond Angle | Cl-C-C | ~120° | Angle involving the chlorine substituent and ring carbons. |

| Bond Angle | C-N-C | ~117° | Angle within the pyridine ring at the nitrogen atom. |

| Bond Angle | C-O-C | ~118° | Angle within the ethoxy substituent. |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Second, it predicts the molecule's theoretical infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For halogenated pyridines, DFT calculations have shown excellent agreement with experimental spectroscopic data. researchgate.netresearchgate.net The analysis for this compound would identify characteristic vibrational modes, including C-Cl stretching, pyridine ring deformations, and vibrations associated with the ethoxy group.

Table 2: Selected Predicted Vibrational Modes for this compound (Illustrative) This table illustrates the type of data generated from a vibrational frequency analysis. Specific values are conceptual.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3000-3100 | C-H Stretch (Aromatic) | Stretching of the C-H bonds on the pyridine ring. |

| ~2850-2980 | C-H Stretch (Aliphatic) | Stretching of the C-H bonds in the ethoxy group. |

| ~1550-1600 | C=C/C=N Ring Stretch | Stretching vibrations of the pyridine ring framework. |

| ~1250 | C-O Stretch | Asymmetric stretching of the C-O-C bond in the ethoxy group. |

| ~700-800 | C-Cl Stretch | Stretching of the Carbon-Chlorine bonds. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to induce electronic transitions. semanticscholar.org

Table 3: Frontier Molecular Orbital Parameters (Illustrative) This table explains the parameters derived from FMO analysis. Values are conceptual.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap means higher stability. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. semanticscholar.org |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. semanticscholar.org |

The spatial distribution of the HOMO and LUMO provides insight into the most probable sites for chemical reactions.

The HOMO density indicates regions that are most likely to be attacked by electrophiles (electron-seeking species).

The LUMO density highlights regions susceptible to attack by nucleophiles (nucleus-seeking species). youtube.compku.edu.cn

In this compound, the HOMO is expected to have significant contributions from the electron-rich oxygen of the ethoxy group and the pyridine nitrogen. The LUMO, conversely, would likely be distributed over the pyridine ring, particularly on the carbon atoms bonded to the electron-withdrawing chlorine atoms. This distribution suggests that electrophilic attack would favor the oxygen or nitrogen, while nucleophilic substitution would be directed towards the C-2 or C-6 positions, a common reactivity pattern for halogenated pyridines. stackexchange.com

Applications in Medicinal Chemistry and Biological Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-3-ethoxypyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of 3-ethoxypyridine derivatives using POCl₃ or PCl₃ under reflux conditions can yield dichloro intermediates. Optimization requires controlled stoichiometry of chlorinating agents and temperature modulation (e.g., 80–110°C). Catalysts like DMF or FeCl₃ may enhance regioselectivity. Reaction progress should be monitored via TLC or GC-MS, and purification achieved through column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂). Chlorine substituents deshield adjacent protons.

- IR : Confirm ethoxy C-O stretch (~1250 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₇H₆Cl₂NO), with fragmentation patterns reflecting Cl loss .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Hydrolytic stability is critical due to the labile ethoxy group; use LC-MS to identify degradation byproducts like 2,6-dichloropyridin-3-ol .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Analyze LUMO maps to identify electrophilic sites (C-2 and C-6 positions). Solvent effects (PCM model) and steric hindrance from the ethoxy group must be incorporated. Validate predictions with experimental kinetics (e.g., reaction with amines or alkoxides) .

Q. What strategies resolve contradictions in reported crystal structure data of halogenated pyridine derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. Compare experimental data (e.g., bond lengths, angles) with Cambridge Structural Database entries. Address discrepancies by re-evaluating hydrogen bonding or packing effects. For ambiguous cases, supplement with solid-state NMR or Hirshfeld surface analysis .

Q. How can this compound be employed as a precursor in heterocyclic compound synthesis?

- Methodological Answer : Utilize cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups at C-2/C-6. For example, Pd-catalyzed coupling with boronic acids yields biaryl derivatives. Alternatively, cyclocondensation with thioureas forms pyrido[3,2-d]thiazoles. Optimize catalyst loading (1–5 mol% Pd) and ligand choice (XPhos, SPhos) to minimize dechlorination side reactions .

Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting data on the biological activity of this compound derivatives?

- Methodological Answer : Perform meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell line, incubation time). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based). Consider stereoelectronic effects of substituents on target binding .

Q. What experimental approaches validate the proposed reaction mechanisms for this compound functionalization?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ethoxy groups) tracks substitution pathways. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) clarify mechanistic steps. In-situ FTIR or Raman spectroscopy monitors real-time bond cleavage/formation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.